4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole

Description

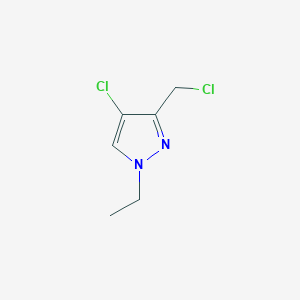

4-Chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole (CAS: Refer to supplier-specific listings, e.g., CymitQuimica Ref: 10-F524503 ) is a halogenated pyrazole derivative characterized by:

- Molecular formula: C₆H₈Cl₂N₂.

- Substituents: Chlorine at position 4, chloromethyl (–CH₂Cl) at position 3, and an ethyl (–CH₂CH₃) group at the N1 position.

- Key structural features: The chloromethyl group enhances electrophilicity, making it reactive toward nucleophilic substitution, while the ethyl group increases lipophilicity compared to methyl analogs .

This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-chloro-3-(chloromethyl)-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2/c1-2-10-4-5(8)6(3-7)9-10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUOZSMMOGEVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole typically involves the chlorination of 3-(chloromethyl)-1-ethyl-1H-pyrazole. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction Reactions: Reduction can lead to the formation of 3-(methyl)-1-ethyl-1H-pyrazole.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of 3-(methoxymethyl)-1-ethyl-1H-pyrazole or 3-(thiomethyl)-1-ethyl-1H-pyrazole.

Oxidation: Formation of 3-(chloromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 3-(methyl)-1-ethyl-1H-pyrazole.

Scientific Research Applications

Antiviral and Antimicrobial Activities

Research has indicated that pyrazole derivatives, including 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole, exhibit antiviral and antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them valuable in developing new antiviral drugs. For instance, studies have shown that pyrazole derivatives can effectively combat viral infections by disrupting viral replication mechanisms .

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects. Pyrazole derivatives are often used to treat inflammation-related disorders due to their ability to inhibit inflammatory pathways. This application is particularly relevant in developing treatments for conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. The structural characteristics of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole allow it to interact with cellular targets involved in cancer progression, potentially leading to the development of novel anticancer agents .

Herbicidal Activity

4-Chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole has demonstrated herbicidal activity, making it useful in agricultural settings for controlling unwanted plant growth. Its mechanism often involves disrupting the metabolic processes of target plants, leading to effective weed management strategies .

Insecticidal Properties

The compound also shows promise as an insecticide. Research indicates that pyrazole derivatives can affect insect nervous systems, leading to paralysis or death in certain pest species. This application is critical for developing environmentally friendly pest control solutions .

Synthesis and Derivatives

The synthesis of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole involves several chemical reactions that can yield various derivatives with enhanced biological activities. The compound's chloromethyl group is particularly reactive, allowing for further functionalization and the creation of novel compounds with tailored properties .

Pharmacological Studies

A study published in a peer-reviewed journal detailed the synthesis of various pyrazole derivatives, including 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole, and their evaluation for pharmacological activity against specific diseases such as cancer and inflammation. The results indicated significant activity against cancer cell lines, highlighting the compound's potential as a lead structure for drug development .

Agricultural Field Trials

Field trials assessing the herbicidal efficacy of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole showed promising results in controlling weed populations without adversely affecting crop yields. These trials underscore the compound's potential as a safe herbicide alternative in sustainable agriculture practices .

Data Summary Table

| Application Area | Specific Use | Biological Activity |

|---|---|---|

| Medicinal Chemistry | Antiviral drugs | Inhibits viral replication |

| Anti-inflammatory agents | Reduces inflammation | |

| Anticancer agents | Targets cancer cell proliferation | |

| Agricultural Sciences | Herbicides | Controls weed growth |

| Insecticides | Affects insect nervous systems |

Mechanism of Action

The mechanism of action of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key proteins or nucleic acids that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole

- Molecular formula : C₅H₆Cl₂N₂.

- Key difference : N1 methyl (–CH₃) instead of ethyl.

- Impact: Reduced molecular weight (153.02 g/mol vs. 167.05 g/mol for ethyl analog) and lower lipophilicity.

1-Ethyl-4-chloro-3-(trifluoromethyl)-1H-pyrazole

Substituent Variations at Position 3

4-Chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole

- Molecular formula : C₆H₈ClF₂N₂.

- Key difference : Difluoromethyl (–CHF₂) at position 3.

- Impact : The –CHF₂ group balances electronegativity and lipophilicity, offering intermediate reactivity compared to –CH₂Cl and –CF₃ derivatives .

4-Chloro-3-methyl-1-ethyl-1H-pyrazole

Derivatives with Additional Functional Groups

4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide

- Molecular formula : C₆H₁₀ClN₃O.

- Key difference : Carbohydrazide (–CONHNH₂) at position 3.

- Impact : The hydrazide group enables chelation and coordination chemistry, expanding applications in metal-organic frameworks (MOFs) and pharmaceuticals .

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

Comparative Data Table

Biological Activity

4-Chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential applications based on various research findings.

Chemical Structure and Properties

4-Chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole features a five-membered pyrazole ring with a chloromethyl group at the 3-position and an ethyl group at the 1-position. Its molecular formula is C6H7Cl2N2, and it has a molecular weight of approximately 176.04 g/mol. The presence of halogen atoms in its structure contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring through cyclization reactions. Various synthetic routes have been explored, often yielding derivatives that can enhance or modify biological activity.

Antimicrobial Properties

Research indicates that 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves the activation of caspases, which are crucial for the apoptotic process. The IC50 values for these activities suggest that the compound is effective at relatively low concentrations, comparable to established anticancer agents .

The biological activity of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole is largely attributed to its ability to interact with specific enzymes and receptors within cells. The chloromethyl group may facilitate covalent bonding with nucleophilic sites in proteins, altering enzymatic activities and potentially leading to inhibition or modulation of critical pathways involved in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5.0 | |

| Antimicrobial | Escherichia coli | 7.5 | |

| Anticancer | MCF-7 | 2.0 | |

| Anticancer | HCT-116 | 1.5 |

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on MCF-7 cells demonstrated that treatment with 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole resulted in increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway. Flow cytometry analysis revealed a significant arrest in cell cycle progression at the G1 phase, further supporting its role as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.